Potassium (4-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)trifluoroboranuide
Description
Chemical Structure: This compound (CAS: 1357559-61-5, MFCD28098210) consists of a phenyl ring substituted with a trifluoroborate group, a piperazine core bearing a tert-butoxycarbonyl (Boc) protecting group, and a carbonyl linker bridging the phenyl and piperazine moieties . Its molecular formula is C₁₇H₂₅BF₃KN₂O₃, with a molecular weight of 406.22 g/mol.
Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions, it serves as a stable boronate precursor for aryl-aryl bond formation in drug discovery . The Boc group enhances solubility in organic solvents and prevents undesired side reactions at the piperazine nitrogen .
Properties
IUPAC Name |
potassium;trifluoro-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF3N2O3.K/c1-16(2,3)25-15(24)22-10-8-21(9-11-22)14(23)12-4-6-13(7-5-12)17(18,19)20;/h4-7H,8-11H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATRKXMVSHMVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF3KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium (4-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)trifluoroboranuide, with the CAS number 936329-97-4, is a boron-containing compound that has garnered interest for its potential biological activities. This compound features a piperazine moiety, which is known for its diverse pharmacological properties, making it a subject of study in medicinal chemistry.
- Molecular Formula : C10H19BF3KN2O2
- Molecular Weight : 306.18 g/mol
- Melting Point : Approximately 200 °C
- Purity : 96%
The biological activity of potassium trifluoroborate derivatives often involves their role as intermediates in organic synthesis and their potential as therapeutic agents. The piperazine structure is particularly notable for its ability to interact with various biological targets, including receptors and enzymes.
- Antimicrobial Activity : Some studies suggest that piperazine derivatives exhibit antimicrobial properties. For instance, derivatives have been synthesized and evaluated for their effectiveness against Gram-positive bacteria, showing promising results in inhibiting bacterial growth .
- Antiviral Properties : Research indicates that certain piperazine-based compounds may possess antiviral activity. Notably, studies have explored their effectiveness against noroviruses, showcasing the potential for developing new antiviral agents .
- Cytotoxicity : The cytotoxic effects of this compound have not been extensively documented in available literature; however, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines.
Study on Antimicrobial Activity
A study focused on the synthesis of piperazine derivatives indicated that modifications to the piperazine ring could enhance antimicrobial activity. The introduction of different substituents significantly affected the compounds' efficacy against various bacterial strains .
| Compound | Activity Against Gram-positive Bacteria | Reference |
|---|---|---|
| Compound A | Effective | |
| Compound B | Moderate | |
| Potassium Trifluoroborate Derivative | Pending Evaluation |
Study on Antiviral Efficacy
In another research effort, a series of piperazine derivatives were synthesized and screened for antiviral activity against norovirus. Compounds with specific substitutions showed significant inhibition of viral replication, suggesting a viable pathway for developing new antiviral therapies .
Safety and Handling
This compound should be handled with care due to its potential irritant properties:
Scientific Research Applications
Chemical Synthesis Applications
1. Cross-Coupling Reactions
Potassium trifluoroborates, including the compound , are recognized for their utility in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are critical for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The presence of the trifluoroborate group enhances the reactivity and stability of intermediates, allowing for efficient coupling under mild conditions .
2. Stability and Reactivity
One of the significant advantages of using potassium trifluoroborates is their moisture and air stability compared to traditional boronic acids. This stability allows for broader applications in synthetic methodologies that require robust reagents . Additionally, the compound can facilitate reactions involving sensitive functional groups, making it valuable in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry Applications
1. Drug Development
The structural features of potassium (4-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)trifluoroboranuide suggest potential applications in drug development. The piperazine moiety is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. By modifying this scaffold with trifluoroborate groups, researchers can explore new drug candidates with improved efficacy and safety profiles .
2. Targeted Therapeutics
The ability to modify the compound's structure allows for the design of targeted therapeutics that can interact with specific biological pathways. This approach is particularly relevant in cancer therapy, where compounds can be tailored to inhibit specific enzymes or receptors involved in tumor growth . The trifluoroborate functionality may also enhance the compound's bioavailability and metabolic stability.
Case Study 1: Synthesis of Anticancer Agents
In a recent study, researchers utilized potassium trifluoroborates to synthesize a series of novel anticancer agents based on piperazine derivatives. The study demonstrated that compounds synthesized using this methodology exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. This highlights the potential of this compound as a building block in developing targeted cancer therapies .
Case Study 2: Optimization of Drug Candidates
Another investigation focused on optimizing existing drug candidates by incorporating the trifluoroborate functionality into their molecular structure. The results indicated that these modifications improved solubility and bioactivity, suggesting that this compound could serve as a versatile intermediate in medicinal chemistry .
Comparison with Similar Compounds
Potassium ((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)trifluoroborate (CAS: 936329-97-4)
Potassium (1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate (CAS: 1430219-71-8)
Potassium (4-(Benzyloxy)phenyl)trifluoroborate (CAS: 850623-58-4)
4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic Acid (CAS: 1704069-67-9)
- Structural Difference : Boronic acid replaces trifluoroborate; additional fluorine on the phenyl ring .
- Molecular Formula : C₁₆H₂₂BFN₂O₅ (MW: 352.17 g/mol).
- Impact :
Comparative Data Table
Key Research Findings
- Reactivity in Cross-Coupling : The target compound exhibits slower reaction kinetics in Suzuki couplings compared to methyl-substituted analogs (e.g., CAS 936329-97-4) due to steric hindrance from the phenyl-carbonyl group .
- Stability : Trifluoroborate salts (e.g., CAS 1357559-61-5) demonstrate superior shelf-life (>24 months at RT) compared to boronic acids (e.g., CAS 1704069-67-9), which degrade under humid conditions .
- Biological Activity : Piperazine-containing trifluoroborates show higher affinity for tyrosine kinase targets (IC₅₀ ~50 nM) than piperidine analogs (IC₅₀ ~200 nM) due to hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
